molecular formula C17H19N3O3S B6750345 Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate

Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate

Cat. No.: B6750345
M. Wt: 345.4 g/mol
InChI Key: BGIPXHVFJMKKDQ-UHFFFAOYSA-N
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Description

Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of the thiophene ring, followed by the introduction of the methyl ester group. The cyclopropyl group and the pyridine moiety are then introduced through a series of coupling reactions, often using reagents such as palladium catalysts and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate can be used to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a useful tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate: shares similarities with other thiophene-based compounds, such as thiophene-2-carboxylates and thiophene-2-carboxamides.

    Cyclopropyl-containing compounds: These compounds often exhibit unique chemical and biological properties due to the strain in the cyclopropyl ring.

    Pyridine-containing compounds: Pyridine moieties are common in many biologically active compounds and are known for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a cyclopropyl group, and a pyridine moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-14(9-15(24-11)16(21)23-2)19-17(22)20(13-3-4-13)10-12-5-7-18-8-6-12/h5-9,13H,3-4,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIPXHVFJMKKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)NC(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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